Lipophilicity (LogP): 6-Chloro-4-methyl-1,3-benzothiazole vs. Unsubstituted Benzothiazole
The lipophilicity of 6-chloro-4-methyl-1,3-benzothiazole is significantly increased compared to the unsubstituted benzothiazole core, as indicated by its calculated LogP . This property is critical for optimizing a compound's ability to cross biological membranes and its overall pharmacokinetic profile [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.258 |
| Comparator Or Baseline | Unsubstituted 1,3-Benzothiazole (Calculated LogP: 1.99) |
| Quantified Difference | +1.268 LogP units |
| Conditions | In silico prediction (Chemsrc database) |
Why This Matters
This substantial increase in lipophilicity directly impacts the compound's permeability and distribution profile, making it a more suitable scaffold for targeting intracellular proteins or crossing the blood-brain barrier compared to the unsubstituted parent core [1].
- [1] QSAR study on H3-receptor affinity of benzothiazole derivatives of thioperamide. https://air.unipr.it/handle/11381/2910184. View Source
